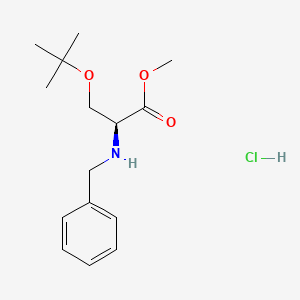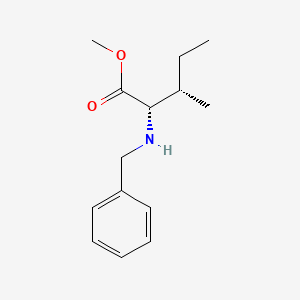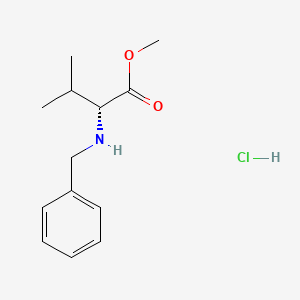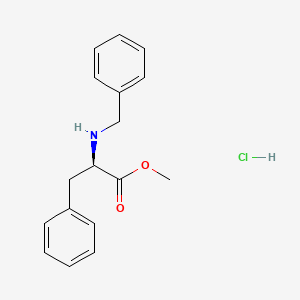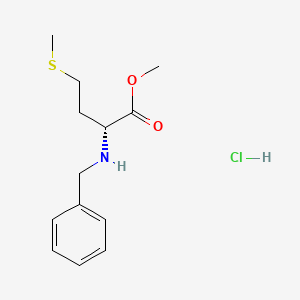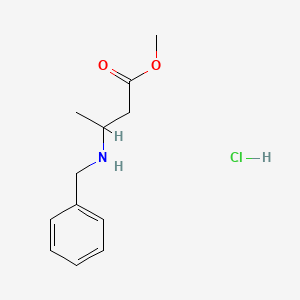
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Vue d'ensemble
Description
“2-Hydroxy-3-(pyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “(RS)-2-HYDROXY-3-(3-PYRIDYL)-PROPIONIC ACID” and "3-(3-Pyridyl)-lactic acid" .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3-(pyridin-3-yl)propanoic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule is "InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 70.4 Ų .Applications De Recherche Scientifique
Drug Synthesis : This compound is a key intermediate in the synthesis of developmental drug candidates. Efficient processes using recombinant E. coli fermentation were developed for producing enzymes to catalyze the synthesis of β-hydroxy-α-amino acids, crucial for drug development (Goldberg et al., 2015).
Anticancer Research : In the study of trans-Pt(II) compounds, the 3-(pyridin-3-yl)propanoic acid ligand was manipulated to create compounds with potential thermoactivated anticancer properties. These compounds showed varying levels of stability, reactivity with DNA and proteins, and antiproliferative activity in cancerous and noncancerous cells (Cabrera et al., 2019).
Antimicrobial and Antioxidant Activity : Unexpected products from the condensation of 2-acetylpyridine and 2-formylpyridine showed moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Radiopharmaceuticals Development : The compound was used in synthesizing Rhenium(I) and Technetium(I) tricarbonyl complexes with [NSO]‐type chelators, showing potential for the development of targeted 99mTc radiopharmaceuticals (Makris et al., 2012).
Catalysis Research : Studies on Yttrium Oxide catalysts involved reactions with pyridine, indicating its utility in catalysis and the influence of different surface sites (Hussein & Gates, 1998).
Hybrid Solar Cell Development : The molecular structure of pyridine-based surface ligand, including derivatives of 3-(pyridin-3-yl)propanoic acid, was found to significantly affect the performance of P3HT:TiO2 hybrid solar cells (Lin et al., 2013).
Propriétés
IUPAC Name |
2-hydroxy-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXGEDJKQOMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659685 | |
| Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
889957-22-6 | |
| Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



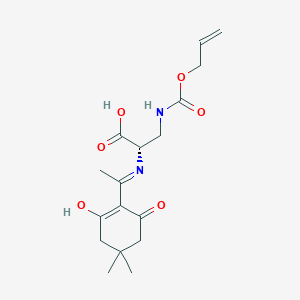
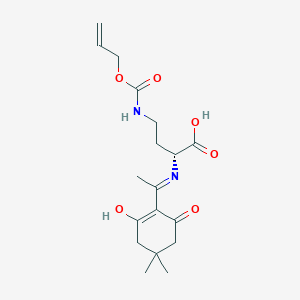
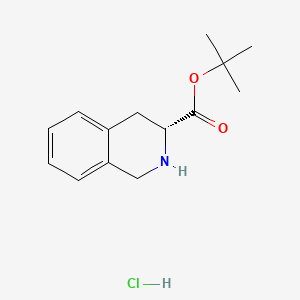
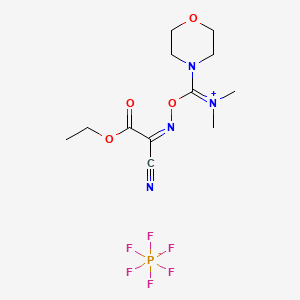
![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)

